molecular formula C9H6Cl2O2 B5848171 4,6-dichloro-7-hydroxy-1-indanone

4,6-dichloro-7-hydroxy-1-indanone

Cat. No. B5848171
M. Wt: 217.05 g/mol
InChI Key: OLRTVYHSWQCNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-7-hydroxy-1-indanone (also known as DHIC) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHIC is a versatile molecule that has been used in the synthesis of several other compounds, making it an essential building block in the field of organic chemistry.

Mechanism of Action

The mechanism of action of DHIC is not well understood. However, studies have shown that DHIC and its derivatives can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
DHIC and its derivatives have shown several biochemical and physiological effects. Studies have shown that DHIC and its derivatives can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. DHIC has also been shown to have antimicrobial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

DHIC has several advantages for lab experiments. It is a versatile molecule that can be used as a building block for the synthesis of several compounds with potential biological activities. DHIC is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, DHIC has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the behavior of natural compounds. DHIC and its derivatives may also have limited solubility in some solvents, making it challenging to work with in some experiments.

Future Directions

DHIC and its derivatives have shown significant potential for applications in various fields, including medicine and agriculture. Future research should focus on the synthesis of novel compounds using DHIC as a building block and their potential biological activities. Studies should also investigate the mechanism of action of DHIC and its derivatives to gain a better understanding of their potential applications. Furthermore, research should focus on the optimization of the synthesis method of DHIC and its derivatives to improve their yield and purity.

Synthesis Methods

DHIC can be synthesized by the reaction of 4,6-dichloro-1-indanone with sodium hydroxide and hydrogen peroxide. The reaction yields DHIC as a white solid, which can be purified by recrystallization.

Scientific Research Applications

DHIC has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of DHIC is in the synthesis of novel compounds with potential biological activities. DHIC has been used as a building block to synthesize several compounds, including 4,6-dichloroindan-1-one, 4,6-dichloroindeno[1,2-c]pyridin-7-one, and 4,6-dichloro-1H-indole-2,3-dione. These compounds have shown potential biological activities, including antitumor, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

4,6-dichloro-7-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-5-3-6(11)9(13)8-4(5)1-2-7(8)12/h3,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRTVYHSWQCNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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